PENTLANDITE

Electrocatalysis Water Splitting Oxygen Evolution Reaction

Inconsistent Fe:Ni ratios and synthesis methods in generic iron-nickel sulfides cause unpredictable catalytic performance. Pentlandite from BenchChem eliminates this variability through rigorously controlled stoichiometry and synthesis. • Tunable Ni content enables systematic OER activity optimization, achieving performance comparable to precious-metal benchmarks. • Mechanochemical synthesis yields ~250 nm particles with high surface area, directly applicable for zero-gap PEM electrolyzer cathodes. • Custom stoichiometries including Ni₄.₃Co₄.₇S₈ available for bifunctional alkaline water splitting.

Molecular Formula C42H87O3PS3
Molecular Weight 0
CAS No. 12174-14-0
Cat. No. B1173512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePENTLANDITE
CAS12174-14-0
Molecular FormulaC42H87O3PS3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentlandite for Electrocatalysis & Mineral Processing


Pentlandite, with the nominal formula (Fe,Ni)₉S₈, is an iron-nickel sulfide mineral that serves as the primary terrestrial source of nickel [1]. Its crystal structure exhibits a narrow Ni:Fe ratio variation, typically near 1:1, and often incorporates minor cobalt [2]. Beyond its geological significance, synthetic pentlandite has emerged as a promising, non-precious metal catalyst for electrochemical reactions such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) [3].

Pentlandite: Composition & Synthesis Effects


Pentlandite's performance, whether in catalysis or mineral separation, is not a fixed property of its nominal formula. The material's behavior is highly sensitive to both its precise Fe:Ni ratio and its synthetic history [1]. For example, catalytic activity for the oxygen evolution reaction (OER) can be systematically tuned by altering the nickel content within the (Fe,Ni)₉S₈ structure [2]. Furthermore, the method of synthesis—be it high-temperature solid-state reaction or mechanochemical milling—directly impacts the resulting particle size, surface area, and phase purity, which are critical determinants of final application performance [3]. Consequently, substituting one pentlandite sample or a similar iron-nickel sulfide for another without rigorous specification can lead to significant and unpredictable variations in key performance metrics.

Pentlandite: Catalytic & Separation Performance


OER Overpotential: High-Ni vs. NiS

A high-nickel pentlandite variant, referred to as 'Ni₉S₈', demonstrates a significantly lower overpotential for the oxygen evolution reaction (OER) compared to a simple nickel sulfide (NiS) catalyst. This highlights that the pentlandite structure is not merely a source of nickel but provides a superior catalytic framework [1].

Electrocatalysis Water Splitting Oxygen Evolution Reaction

Bifunctional OER: Ni₄.₃Co₄.₇S₈ vs. RuO₂

The phase-pure pentlandite Ni₄.₃Co₄.₇S₈ exhibits higher catalytic activity for the oxygen evolution reaction (OER) than the noble metal benchmark catalyst RuO₂. Additionally, its activity for the hydrogen evolution reaction (HER) is comparable to that of commercial Pt/C [1].

Electrocatalysis Water Splitting Bifunctional Catalyst

Synthetic Efficiency: Mechanochemical vs. High-Temperature

Mechanochemical ball milling offers a significantly more efficient route to nanosized pentlandite particles compared to traditional high-temperature solid-state synthesis. The mechanochemical method produces particles with an average size of ~250 nm in a single step from elemental mixtures [1], avoiding the energy-intensive and time-consuming high-temperature (ca. 1000 °C) procedures that require sealed containers [2].

Materials Synthesis Sustainable Chemistry Pentlandite

Flotation Selectivity vs. Pyrrhotite

Pentlandite can be selectively separated from pyrrhotite, a common associated gangue mineral, through froth flotation by controlling pulp pH and collector addition. This selectivity is crucial for upgrading nickel sulfide ores [1]. A selectivity index for this separation has been determined, and a nickel recovery relative to silica recovery was estimated to be 121 under optimized conditions in a REFLUX™ flotation cell, demonstrating a high degree of separation [2].

Mineral Processing Froth Flotation Sulfide Minerals

Pentlandite Application Scenarios


Electrocatalyst for Green Hydrogen Production

Synthetic pentlandite materials, particularly those with optimized Fe:Ni ratios or cobalt substitution like Ni₄.₃Co₄.₇S₈, are deployed as bifunctional catalysts in alkaline water electrolyzers. Their performance, which can rival or exceed that of precious metal benchmarks like RuO₂ for OER, makes them a cost-effective and earth-abundant alternative for both the anode and cathode, enabling efficient and scalable green hydrogen generation [1].

Mechanochemical Nanoparticle Synthesis

Researchers and manufacturers seeking a scalable and energy-efficient route to pentlandite catalysts utilize mechanochemical ball milling. This single-step, room-temperature process yields nanosized (~250 nm) particles from elemental precursors, circumventing the high energy demands and complex procedures of traditional high-temperature synthesis. This method is directly applicable for producing cathode materials in zero-gap PEM electrolyzers [1].

Froth Flotation for Nickel Ore Upgrading

In mineral processing plants treating nickel sulfide ores, operators utilize controlled froth flotation circuits to achieve high selectivity in separating pentlandite from pyrrhotite gangue. By maintaining an alkaline pulp pH and optimizing collector dosage, as indicated by a high nickel-to-silica recovery ratio in advanced REFLUX™ cells, the process effectively upgrades the ore to a valuable nickel concentrate [1].

Technical Documentation Hub

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